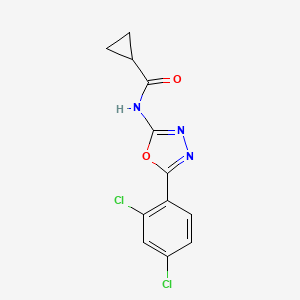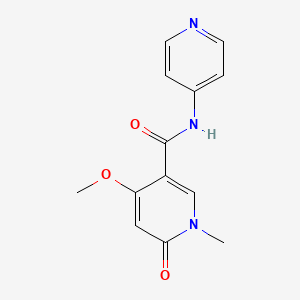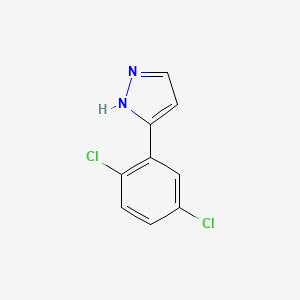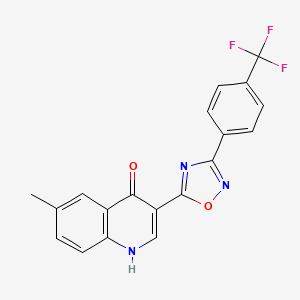![molecular formula C18H18ClN5O2S B2779637 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide CAS No. 841208-13-7](/img/structure/B2779637.png)
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide” is a novel derivative designed and synthesized for urease inhibitor activities . It’s part of a series of compounds synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Synthesis Analysis
The synthesis of this compound involves a three-step process starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process has been reported to yield high isolated yields .Molecular Structure Analysis
The molecular structure of this compound was confirmed by docking all synthesized compounds and standard inhibitors into the crystal structure of Jack bean urease . The docking results were in good agreement with experimental results .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclization of the initial N-dichloroethyl amide to N-sulfonyl-2,3-diaryl-2-chloroaziridine which undergoes isomerization with opening of the three-membered ring to 1-arylsulfonylamino-2-chloro-2-(4-methoxyphenyl)-1-phenylethene . The subsequent heterocyclization in the reaction with thiourea is accompanied by aromatization via elimination of the arenesulfonamide fragment .Scientific Research Applications
Agricultural Chemistry Applications
This compound's derivatives are explored for their potential as herbicides, emphasizing the study of their metabolism and mode of action. For instance, derivatives like chloroacetanilide herbicides have been studied for their metabolism in human and rat liver microsomes, suggesting a complex metabolic pathway that might contribute to their activity and potential risks (Coleman et al., 2000).
Organic Synthesis and Chemical Properties
Research has also focused on the synthesis and reaction of 1,2,4-triazole derivatives, exploring their interactions with various reagents and conditions to form compounds with potential biological activities. Studies like the synthesis and reactions of organophosphorus compounds and triazaphosphopine derivatives illustrate the chemical versatility and potential applications of these molecules in creating novel compounds (Moustafa, 1999).
Antimicrobial Activities
Derivatives have been synthesized and assessed for their antimicrobial properties, indicating their potential in developing new antimicrobial agents. For example, some new 1,2,4-triazole derivatives demonstrated good to moderate activities against test microorganisms, highlighting the compound's relevance in drug discovery for antimicrobial applications (Bektaş et al., 2010).
Antiviral Research
The compound's derivatives have been investigated for their antiviral and virucidal activities, with some showing potential to reduce viral replication. This opens avenues for developing novel antiviral agents based on the 1,2,4-triazole scaffold, offering hope for effective treatments against viruses like human adenovirus type 5 and ECHO-9 virus (Wujec et al., 2011).
Mechanism of Action
Future Directions
The compound shows promising results as a urease inhibitor, particularly against the Helicobacter pylori bacterium . Therefore, it might be a promising candidate for further evaluation . Future research could focus on its potential applications in the treatment of infections caused by this bacterium .
properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2S/c1-11-3-6-13(19)9-15(11)21-16(25)10-27-18-23-22-17(24(18)20)12-4-7-14(26-2)8-5-12/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCCTUUBYYPIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)-2,6-pyridinedicarboxylate](/img/structure/B2779556.png)



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2779563.png)
![Tert-butyl 2-[(methanesulfonyloxy)methyl]-3,3-dimethylazetidine-1-carboxylate](/img/structure/B2779565.png)


![Ethyl 2-[[(Z)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2779570.png)




